molecular formula C21H19N3O3 B607162 DMX-5804 CAS No. 2306178-56-1

DMX-5804

Cat. No. B607162
CAS RN: 2306178-56-1
M. Wt: 361.401
InChI Key: FUSHFOGORKZNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMX-5804 is a potent, orally active, and selective blocker of mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4). It promotes the survival of human stem cell-derived cardiomyocytes and reduces infarct size in vivo .


Molecular Structure Analysis

DMX-5804 has the chemical formula C21H19N3O3. Its exact mass is 361.1426 and its molecular weight is 361.401 .


Chemical Reactions Analysis

DMX-5804 is a selective inhibitor of the stress-activated kinase MAP4K4. It suppresses cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue .


Physical And Chemical Properties Analysis

DMX-5804 has the chemical formula C21H19N3O3. Its exact mass is 361.1426 and its molecular weight is 361.401. The elemental analysis shows that it contains C, 69.79; H, 5.30; N, 11.63; O, 13.28 .

Scientific Research Applications

Retinal Neuron Regeneration

DMX-5804 has been used in research to promote retinal neuron regeneration from Müller glia in adult mice . The compound inhibits MAP4K4, MAP4K6, and MAP4K7, which are conserved Misshapen subfamily of ste20 kinases homologs, repressing YAP activity in mammalian Müller glia (MG) and therefore enhancing their ability to be reprogrammed . This research provides a novel avenue for the pharmaceutical induction of retinal regeneration in vivo .

Cardioprotection in Myocardial Infarction

DMX-5804 has been used in preclinical trials to reduce infarct size in pigs . The compound is a selective inhibitor of the stress-activated kinase MAP4K4 and suppresses cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue . This research suggests that DMX-5804 could potentially be used in the treatment of myocardial infarction .

Alleviation of Cardiac Microvascular Dysfunction

Research has shown that DMX-5804 can alleviate cardiac microvascular dysfunction in db/db mice by reducing endothelial ferroptosis . This suggests that DMX-5804 could potentially be used in the treatment of cardiac microvascular diseases .

Inflammation Regulation

DMX-5084, another name for DMX-5804, has been shown to regulate inflammation . This suggests that the compound could potentially be used in the treatment of inflammatory diseases .

Cytoskeleton Function Regulation

DMX-5084 has been shown to regulate cytoskeleton function . This suggests that the compound could potentially be used in the treatment of diseases related to cytoskeleton dysfunction .

Cell Death Regulation

DMX-5084 has been shown to be a key mediator of cell death . This suggests that the compound could potentially be used in the treatment of diseases related to cell death .

Potential Applications in Cancer Treatment

DMX-5084 has been shown to play an important role in cancer . This suggests that the compound could potentially be used in the treatment of cancer .

Potential Applications in Diabetes and Neurodegenerative Diseases Treatment

DMX-5084 has been shown to play an important role in diabetes and neurodegenerative diseases . This suggests that the compound could potentially be used in the treatment of these diseases .

Mechanism of Action

Target of Action

DMX-5804, also known as DMX-5084, is a potent, orally active, and selective inhibitor of the stress-activated kinase MAP4K4 . The primary targets of DMX-5804 are MAP4K4, MAP4K6, and MAP4K7 . These kinases are part of the Misshapen subfamily of ste20 kinases homologs and play a crucial role in various cellular processes, including cell proliferation and differentiation .

Mode of Action

DMX-5804 acts by inhibiting the activity of MAP4K4, MAP4K6, and MAP4K7 . These kinases are known to repress YAP activity in mammalian Müller glia (MG), thereby restricting their ability to be reprogrammed . By inhibiting these kinases, DMX-5804 allows MG to regain their ability to proliferate and enter into a retinal progenitor cell (RPC)-like state after NMDA-induced retinal damage .

Biochemical Pathways

The inhibition of MAP4K4, MAP4K6, and MAP4K7 by DMX-5804 leads to an increase in YAP activity in MG . This results in the MG’s ability to proliferate and differentiate into RPC-like cells . Moreover, spontaneous trans-differentiation of MG into retinal neurons expressing both amacrine and retinal ganglion cell (RGC) markers occurs after inhibitor withdrawal .

Pharmacokinetics

DMX-5804 has been developed for intravenous testing in large-mammal myocardial infarction (MI) models . A soluble, rapidly cleaved pro-drug of DMX-5804, known as DMX-10001, was used for these tests . DMX-5804 concentrations exceeded fivefold the levels that rescued human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) and reduced infarct size in mice after oral dosing with DMX-5804 itself .

Result of Action

DMX-5804 suppresses cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue . It enhances cardiomyocyte survival and reduces ischemia-reperfusion injury in mice .

Action Environment

The action of DMX-5804 can be influenced by various environmental factors. For instance, NMDA-induced retinal damage can trigger the reprogramming capacity of MG, which is enhanced by DMX-5804 . .

Future Directions

DMX-5804 has shown potential in promoting the survival of human stem cell-derived cardiomyocytes and reducing infarct size in vivo . It also promotes retinal neuron regeneration from Müller glia in adult mice . These findings suggest that DMX-5804 could be further explored for its therapeutic potential in cardiac and retinal diseases.

properties

IUPAC Name

5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-26-11-12-27-17-9-7-15(8-10-17)18-13-24(16-5-3-2-4-6-16)20-19(18)21(25)23-14-22-20/h2-10,13-14H,11-12H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSHFOGORKZNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137334091

Q & A

Q1: What is the primary mechanism of action of DMX-5804 in the context of cardiac injury?

A: DMX-5804 functions as a selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) [, ]. Research suggests that during oxygen deprivation (hypoxia), MAP4K4 becomes upregulated and triggers signaling pathways that lead to cardiomyocyte death []. By inhibiting MAP4K4, DMX-5804 disrupts this cascade, promoting cardiomyocyte survival and potentially reducing infarct size following cardiac injury [].

Q2: What evidence supports the potential of DMX-5804 as a cardioprotective agent?

A: Studies utilizing human stem cell-derived cardiomyocytes have demonstrated that DMX-5804 can effectively block MAP4K4 activity, leading to improved cell viability and functionality under hypoxic conditions []. Additionally, preclinical studies in mouse models showed a reduction in infarct size following cardiac injury when DMX-5804 was administered [].

Q3: Beyond its role in cardiac injury, are there other areas of research involving MAP4K4 and DMX-5804?

A: Studies indicate that MAP4K4 plays a role in exacerbating cardiac microvascular injury in the context of diabetes by influencing the modification of Dynamin-related protein 1 (Drp1) []. Furthermore, research suggests that MAP4K4 activity is modulated by RhoA in vascular smooth muscle cells, influencing the development of abdominal aortic aneurysms []. These findings suggest that DMX-5804, as a MAP4K4 inhibitor, may hold therapeutic potential in other cardiovascular diseases beyond myocardial infarction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.